molecular formula C12H18ClNO B10766966 2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride

2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride

Cat. No.: B10766966
M. Wt: 227.73 g/mol
InChI Key: JSUWULQBOKYVEV-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride is a chemical compound of significant interest in forensic science and neuropharmacology research. This hydrochloride salt form offers enhanced stability and solubility for experimental applications. Its primary research value lies in its structural relationship to the cathinone class of compounds, making it a critical reference standard for analytical studies. Researchers utilize this compound in mass spectrometry, chromatography (GC-MS, LC-MS/MS), and NMR spectroscopy to develop and validate methods for the identification and quantification of novel psychoactive substances (NPS) in forensic samples. From a pharmacological perspective, it is hypothesized to act as a monoamine transporter inhibitor, potentially influencing the reuptake of neurotransmitters such as dopamine and norepinephrine. Investigations into its mechanism of action and receptor binding profiles contribute to a deeper understanding of the structure-activity relationships (SAR) within this chemical class, aiding in the prediction of biological activity and the assessment of public health risks associated with emerging synthetic compounds. This product is intended solely for use in controlled laboratory settings.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(ethylamino)-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H

InChI Key

JSUWULQBOKYVEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride typically involves the reaction of phenylacetone with ethylamine under controlled conditions. The process generally includes:

    Condensation Reaction: Phenylacetone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Produces phenylbutanone derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted amines.

Scientific Research Applications

2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.

    Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.

Mechanism of Action

The compound exerts its effects primarily by acting as a stimulant on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to heightened alertness, euphoria, and increased energy levels. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their reuptake and release.

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Phenyl-1-propanamine Hydrochloride

This compound (CAS 20388-87-8) shares a phenyl group and amine moiety with the target compound but differs in its backbone (propanamine vs. butanone) and functional groups (primary amine vs. ketone) . Key distinctions include:

  • Molecular Flexibility: The butanone chain in the target compound may confer greater conformational flexibility compared to the rigid propanamine backbone.
  • Salt Form: Both are hydrochloride salts, but the target is a monohydrochloride, whereas some analogues (e.g., dihydrochlorides) exhibit different solubility profiles .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

From the 2024 patent (EP 4 374 877 A2), this compound features a cyclobutane ring and ester group, contrasting with the linear butanone structure of the target .

  • Synthesis : Both compounds employ ethyl acetate as a solvent during salt formation, but the target’s synthesis may require additional steps to stabilize the ketone moiety.
  • Functional Groups : The cyclobutane carboxylate’s ester group versus the target’s ketone could lead to divergent reactivity in biological systems.

Salt Form and Physicochemical Properties

The monohydrochloride salt of the target compound differs from dihydrochloride salts (e.g., ’s 1-butanol derivative) in critical ways:

  • Solubility: Monohydrochlorides generally exhibit lower solubility in aqueous media compared to dihydrochlorides, which may influence formulation strategies .
  • Stability : The single HCl molecule in the target compound may reduce hygroscopicity, enhancing shelf-life under ambient conditions.

Pharmacological and Binding Profiles

While direct data for the target compound are unavailable, comparisons can be drawn from structurally related compounds:

  • Adrenoceptor Binding: highlights indole derivatives with α1-, α2-, and β1-adrenoceptor affinity . The target’s ethylamino and phenyl groups may similarly interact with adrenergic receptors, though its ketone group could alter binding kinetics.
  • Hypothetical CNS Effects: Analogues like cathinones (structurally similar phenylalkylamines) exhibit stimulant properties, suggesting the target compound might share mechanistic pathways.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Backbone Functional Groups Salt Form Key References
2-(Ethylamino)-1-phenylbutan-1-one, HCl Butanone Ketone, Ethylamino Monohydrochloride -
2-Phenyl-1-propanamine HCl Propanamine Primary amine Hydrochloride
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane Ester, Methylamino Hydrochloride

Biological Activity

2-(Ethylamino)-1-phenylbutan-1-one monohydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential for abuse. This article delves into its biological activity, pharmacodynamics, and associated clinical implications.

Chemical Structure and Classification

2-(Ethylamino)-1-phenylbutan-1-one monohydrochloride belongs to a class of substances known as substituted cathinones, which are structurally related to the naturally occurring stimulant khat (Catha edulis). These compounds share similarities with amphetamines and exhibit stimulant effects.

Synthetic cathinones, including 2-(Ethylamino)-1-phenylbutan-1-one, primarily exert their effects through the modulation of monoamine neurotransmitter systems. They act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants such as cocaine and amphetamines .

Pharmacological Profile

The pharmacological profile of 2-(Ethylamino)-1-phenylbutan-1-one includes:

  • Stimulant Effects : Increased alertness, energy, and euphoria.
  • Sympathomimetic Effects : Elevated heart rate, blood pressure, and body temperature.
  • Potential for Dependence : Users may develop tolerance and dependence similar to other stimulants .

Case Studies and Clinical Observations

Several case studies have documented the effects and risks associated with the use of synthetic cathinones:

  • Acute Intoxication : A retrospective study involving patients presenting with symptoms of acute intoxication revealed common symptoms such as tachycardia, hypertension, hyperthermia, and agitation. In one study, patients reported severe symptoms after using synthetic cathinones like 2-(Ethylamino)-1-phenylbutan-1-one .
  • Dependence and Withdrawal : A survey indicated that up to 30% of users reported dependence on synthetic cathinones. Symptoms of withdrawal included fatigue, depression, and cravings for the substance .
  • Fatalities : Reports have linked synthetic cathinones to several fatalities, often due to acute cardiovascular events or multi-organ failure following overdose .

Comparative Biological Activity

The following table summarizes the biological activity of 2-(Ethylamino)-1-phenylbutan-1-one compared to other synthetic cathinones:

Compound NameDAT ActivityNET ActivitySERT ActivityKey Effects
2-(Ethylamino)-1-phenylbutan-1-oneHighModerateLowStimulant effects, euphoria
MephedroneHighHighModerateEuphoria, increased sociability
MethyloneModerateModerateHighEmpathogenic effects
Alpha-PVPVery HighHighLowSevere agitation, psychosis

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(ethylamino)-1-phenylbutan-1-one monohydrochloride to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature (e.g., maintaining 0–5°C during amine alkylation), solvent selection (polar aprotic solvents like acetonitrile), and stoichiometric ratios of precursors (e.g., phenylbutanone derivatives and ethylamine). Post-synthesis purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel can enhance purity. Analytical validation using NMR (to confirm amine proton integration) and HPLC (to quantify residual solvents or byproducts) is essential. Stability studies under varying pH and temperature conditions should guide storage protocols (e.g., desiccated at 2–8°C) .

Q. How can researchers validate the structural integrity of 2-(ethylamino)-1-phenylbutan-1-one monohydrochloride using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural validation typically involves:
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR peaks to reference spectra for the free base and hydrochloride salt, focusing on shifts in amine protons (δ 2.5–3.5 ppm) and carbonyl carbons (δ 190–210 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 224.1 for the free base) and isotopic patterns consistent with chlorine in the hydrochloride form.
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) and identify co-eluting impurities. Cross-referencing with pharmacopeial standards (e.g., USP/EP guidelines for related compounds) ensures analytical rigor .

Q. What stability considerations are critical for long-term storage of this compound in research settings?

  • Methodological Answer : Stability is influenced by hygroscopicity, light sensitivity, and thermal decomposition. Store the compound in amber glass vials under inert gas (argon or nitrogen) at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life. Monitor degradation via periodic HPLC analysis, focusing on hydrolysis products (e.g., phenylbutanone derivatives) or oxidation byproducts. Use Karl Fischer titration to track moisture content, which can catalyze decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for structural analogs of this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., receptor binding assays vs. functional cellular assays) or stereochemical variations. To address this:
  • Dose-response curves : Compare EC50_{50} values across studies using standardized protocols (e.g., FLIPR assays for calcium flux).
  • Chiral resolution : Separate enantiomers via chiral HPLC and test individual isomers for activity.
  • Molecular docking : Use computational models to predict binding affinities to target receptors (e.g., monoamine transporters), correlating with experimental IC50_{50} values. Cross-validation with in vivo models (e.g., rodent behavioral assays) can clarify functional relevance .

Q. What advanced analytical techniques are recommended for detecting trace impurities or isomers in synthesized batches?

  • Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) can identify impurities at ppm levels. For isomeric resolution:
  • Chiral columns : Use cellulose- or amylose-based stationary phases.
  • X-ray crystallography : Resolve absolute configuration of crystalline batches.
  • Solid-state NMR : Differentiate polymorphic forms that may affect bioavailability.
    Quantify impurities against ICH Q3A/B guidelines, ensuring thresholds (<0.1% for unknown impurities) are met .

Q. How should researchers design in vitro/in vivo studies to evaluate the metabolic fate of this compound?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites (e.g., N-deethylation or ketone reduction). LC-HRMS tracks metabolite formation over time.
  • CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4, 2D6).
  • In vivo PK studies : Administer radiolabeled compound (e.g., 14C^{14}C) to rodents, collecting plasma, urine, and feces for mass balance studies. Bile duct-cannulated models assess enterohepatic recirculation.
    Correlate findings with computational ADMET models to predict human pharmacokinetics .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

  • Methodological Answer :
  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways.
  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., GPCRs) to confirm functional involvement.
  • Thermal shift assays : Monitor protein thermal stability shifts upon compound binding to identify direct targets.
  • Behavioral phenotyping : Use conditional knockout models to validate MoA in vivo.
    Integrate multi-omics data with pathway analysis tools (e.g., Ingenuity IPA) to generate testable hypotheses .

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